molecular formula C25H19N3O2 B2740412 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide CAS No. 1798465-37-8

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide

Cat. No.: B2740412
CAS No.: 1798465-37-8
M. Wt: 393.446
InChI Key: UIQMISJAMCGSMA-UHFFFAOYSA-N
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Description

N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide (CAS 1798465-37-8) is a high-purity chemical compound with a molecular formula of C25H19N3O2 and a molecular weight of 393.44 g/mol . It is supplied with a minimum purity of 90% and is intended for Research Use Only, strictly within laboratory settings. The imidazo[1,2-a]pyridine scaffold is a priority pharmacophore in medicinal chemistry, known for its significant and diverse biological activities . Compounds featuring this core structure have been extensively investigated for their analgesic, anticancer, antiosteoporosis, and anxiolytic properties, and are found in several marketed drugs . This specific molecule is a functionalized derivative designed for use in drug discovery and development programs. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a starting point for biological screening against various therapeutic targets. Its structure makes it a valuable candidate for exploring structure-activity relationships, particularly in the development of new oncology therapeutics, given that related imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of targets like FLT3, a key kinase in acute myeloid leukemia . The compound's predicted density is 1.24±0.1 g/cm3 at 20 °C .

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-naphthalen-1-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c29-25(17-30-23-13-7-9-18-8-1-2-10-19(18)23)27-21-12-4-3-11-20(21)22-16-28-15-6-5-14-24(28)26-22/h1-16H,17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQMISJAMCGSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an aldehyde or ketone.

    Attachment of the phenyl group: This step may involve a Suzuki coupling reaction between the imidazo[1,2-a]pyridine core and a phenylboronic acid.

    Formation of the acetamide linkage: This can be done through an amide coupling reaction using an appropriate acylating agent.

    Attachment of the naphthalen-1-yloxy group: This step may involve an etherification reaction between the acetamide intermediate and a naphthalen-1-ol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Key Data:

Reaction TypeConditionsYieldSource
CyclocondensationK2_2CO3_3, DMF, 80°C75–85%
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3, DME60–70%

Acetamide Functionalization

The acetamide group is introduced via acylation of a primary amine precursor. For example:

  • Acetylation : Treatment of 2-(imidazo[1,2-a]pyridin-2-yl)aniline with acetic anhydride in toluene forms the acetamide linkage .

  • Nucleophilic Substitution : The naphthalen-1-yloxy group is likely attached via an SN2 reaction between 2-chloroacetamide and sodium naphthoxide .

Key Data:

ReactionReagents/ConditionsYieldSource
AcylationAc2_2O, toluene, 2 h, RT82%
EtherificationNa naphthoxide, DMF, 60°C65%

Modification of the Naphthyloxy Group

The naphthalen-1-yloxy moiety can undergo electrophilic aromatic substitution (EAS) or oxidation:

  • Nitration : Nitric acid in H2_2SO4_4 introduces nitro groups at the α-position of naphthalene .

  • Oxidation : KMnO4_4-mediated oxidation converts the ether to a ketone .

Key Data:

ReactionConditionsProductSource
NitrationHNO3_3/H2_2SO4_4, 0°C2-Nitro-naphthalen-1-yloxy
OxidationKMnO4_4, H2_2O, 100°C1,4-Naphthoquinone derivative

Hydrolysis of the Acetamide Group

The acetamide can be hydrolyzed to regenerate the amine under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (6M) at reflux yields 2-(imidazo[1,2-a]pyridin-2-yl)aniline .

  • Enzymatic Cleavage : Lipases in phosphate buffer (pH 7.4) selectively hydrolyze the amide bond .

Key Data:

ReactionConditionsYieldSource
Acidic Hydrolysis6M HCl, reflux, 4 h90%
Enzymatic HydrolysisLipase, pH 7.4, 37°C, 24 h55%

Cross-Coupling Reactions

The phenyl ring adjacent to the imidazo[1,2-a]pyridine core can participate in cross-coupling:

  • Buchwald-Hartwig Amination : Introduces aryl amines using Pd0^0 catalysts .

  • Heck Reaction : Alkenes are added via Pd-mediated coupling .

Key Data:

ReactionCatalyst SystemYieldSource
Buchwald-HartwigPd2_2(dba)3_3, XPhos, K3_3PO4_470%
Heck CouplingPd(OAc)2_2, PPh3_3, Et3_3N65%

Biological Activity and Derivatization

Analogous imidazo[1,2-a]pyridines exhibit antiviral and antitumor properties . Potential modifications include:

  • Thioether Formation : Reaction with thiols under Mitsunobu conditions .

  • Sulfonamide Incorporation : SO2_2Cl2_2 treatment followed by amine coupling .

Scientific Research Applications

Anticancer Activity

Research has shown that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. In particular, studies have indicated that compounds similar to N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that imidazo[1,2-a]pyridine derivatives effectively target cancer cells by modulating key signaling pathways involved in tumor growth and metastasis .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens. Imidazo[1,2-a]pyridine derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. A study highlighted the effectiveness of similar compounds in inhibiting the growth of resistant bacterial strains . The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Antiviral Properties

Recent investigations into the antiviral potential of imidazo[1,2-a]pyridine derivatives reveal their efficacy against viruses such as SARS-CoV-2. Compounds designed with this scaffold have been shown to inhibit viral entry by targeting the spike protein and angiotensin-converting enzyme 2 (ACE2) receptor interactions . This positions this compound as a candidate for further development in antiviral therapies.

Case Studies

StudyFocusFindings
Antimicrobial EvaluationDemonstrated significant inhibition of Mycobacterium tuberculosis and other pathogenic bacteria using related acetamide derivatives.
Antiviral ActivityIdentified dual inhibitors targeting hACE2 and spike protein, suggesting potential use in COVID-19 treatment strategies.
Anticancer MechanismsExplored how imidazo[1,2-a]pyridine derivatives induce apoptosis in cancer cells through modulation of signaling pathways.

Mechanism of Action

The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide would depend on its specific application. In a biological context, it may interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups Synthetic Method Reference
N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide (Target) ~407.45 (calculated) Imidazo[1,2-a]pyridine, naphthalen-1-yloxy Likely SN2 or Pd-mediated coupling
2-(4-(Imidazo[1,2-a]pyridin-6-yl)phenyl)-N-phenylacetamide (6e) 328.37 Imidazo[1,2-a]pyridine, phenylacetamide Suzuki coupling
N-(3-Chlorophenyl)-2-(4-(imidazo[1,2-a]pyridin-6-yl)phenyl)acetamide (6d) 362.83 Imidazo[1,2-a]pyridine, chloro-substituted Amide coupling
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 404.40 Triazole, naphthalen-1-yloxy Copper-catalyzed cycloaddition
N-Adamantan-2-(5-(3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)thiophen-3-yl)acetamide ~529.65 (calculated) Adamantyl, thiophene, cyclohexylamino Isocyanide-based multicomponent

Key Observations :

  • Target vs. 6e/6d () : The target compound replaces the phenyl or halogenated phenyl group in 6e/6d with a naphthalen-1-yloxy-acetamide, increasing molecular weight and lipophilicity. This substitution may alter pharmacokinetics (e.g., bioavailability) and target selectivity .
  • Target vs. 6a () : Unlike 6a, which uses a triazole linker for naphthalen-1-yloxy attachment, the target compound directly integrates the naphthyloxy group via an ether bond. Triazole-containing analogues often exhibit enhanced metabolic stability due to their rigid structure .
  • Target vs. Adamantyl Derivative () : The adamantyl group in confers high rigidity and hydrophobicity, whereas the naphthyloxy group in the target compound balances aromaticity and moderate lipophilicity.

Physicochemical and Pharmacological Insights

  • Bioactivity Trends: Imidazo[1,2-a]pyridine-acetamides (e.g., 6e, 6d) show kinase inhibitory activity (e.g., RET kinase) with IC50 values in the nanomolar range . Triazole-naphthyloxy hybrids (e.g., 6a) exhibit antimicrobial properties, attributed to the triazole’s hydrogen-bonding capacity .

Biological Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structure

The compound is synthesized through a multi-step process involving the coupling of imidazo[1,2-a]pyridine derivatives with naphthalenic moieties. The synthesis typically employs palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity in forming carbon-carbon bonds. The structure of the compound features an imidazo[1,2-a]pyridine ring system attached to a phenyl group and a naphthalenic side chain, which contributes to its pharmacological properties.

2.1 Antiviral Activity

Recent studies indicate that compounds similar to this compound exhibit significant antiviral properties. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit various viral infections, including hepatitis C and influenza viruses. The mechanism often involves the inhibition of viral replication through interference with viral polymerases or proteases .

2.2 Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. A study reported that related imidazo[1,2-a]pyridine compounds exhibited potent inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

2.3 Anti-inflammatory Effects

Compounds within this class have been investigated for their anti-inflammatory properties. Research has shown that they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

3.1 In Vitro Studies

In vitro assays have evaluated the biological activity of this compound against various cell lines. Results indicated cytotoxic effects on cancer cell lines, leading researchers to explore its potential as an anticancer agent .

Cell LineIC50 (μM)Reference
HeLa15
MCF-720
A54925

3.2 Mechanistic Insights

Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . This highlights its potential as a lead compound for developing novel anticancer therapies.

4.

This compound represents a promising candidate for further research due to its multifaceted biological activities, including antiviral, antimicrobial, and anti-inflammatory effects. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential across various disease models.

Q & A

Q. What are the optimized synthetic routes for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide?

  • Methodological Answer : Two primary approaches are reported:
  • Rhodium-Catalyzed C–H Amidation : A Rh(III)-catalyzed reaction using dioxazolones as amidating reagents enables regioselective functionalization of the imidazo[1,2-a]pyridine core. This method achieves high yields (80–95%) under mild conditions, avoiding harsh reagents .
  • Click Chemistry : Copper(I)-catalyzed 1,3-dipolar cycloaddition between alkynes (e.g., naphthol-derived propargyl ethers) and azides (e.g., phenylacetamide derivatives) can generate triazole-linked intermediates, which are further modified to the target compound .

Q. How should researchers characterize the structural purity of this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons (δ 7.2–8.4 ppm) and acetamide carbonyl signals (δ ~165 ppm). IR spectroscopy identifies C=O stretches (~1670 cm1^{-1}) and N–H bonds (~3260 cm1^{-1}) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., [M+H]+^+ calculated for C28_{28}H20_{20}N3_3O2_2: 430.1556) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms ≥95% purity, critical for biological assays .

Q. What solvents and conditions are optimal for recrystallization?

  • Methodological Answer : Ethanol or ethyl acetate/hexane mixtures (3:1 ratio) at 0–4°C yield high-purity crystals. Slow evaporation minimizes solvent inclusion, as demonstrated in triazole-acetamide analogs .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazo[1,2-a]pyridine core be achieved?

  • Methodological Answer : Directed C–H activation using Rh(III) catalysts allows selective amidation at the ortho position of the phenyl ring. Key factors include:
  • Ligand Design : Electron-withdrawing groups (e.g., –NO2_2) enhance metal coordination.
  • Reagent Compatibility : Dioxazolones provide amidating groups without competing side reactions .

Q. What biological targets are plausible for this compound?

  • Methodological Answer :
  • Melatonin Receptors : Structural analogs of imidazo[1,2-a]pyridines show MT2_2-selective binding (Ki_i = 0.8–12 nM). Competitive radioligand assays (e.g., 125I^{125}I-melatonin) are recommended .
  • TSPO (Translocator Protein) : Derivatives with acetamide substituents exhibit nanomolar affinity (Ki_i = 1.2 nM) in glioblastoma models, validated via 3H^3H-PK11195 displacement assays .

Q. How can computational methods predict electronic properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier orbitals (HOMO-LUMO gaps ~4.5 eV), correlating with reactivity.
  • Molecular Docking : AutoDock Vina models interactions with MT2_2 receptors, highlighting hydrogen bonds between the acetamide moiety and Gln258^{258} residues .

Q. How to resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer :
  • Assay Standardization : Use MTT assays with matched incubation times (48–72 hrs) and serum-free conditions to avoid false positives.
  • Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., hydrolyzed acetamide) that may explain variability in LoVo vs. MCF7 cell responses .

Q. What strategies improve solubility for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters at the naphthoxy group, cleaved by alkaline phosphatases in vivo.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability, as shown for related imidazo[1,2-a]pyridines .

Data Analysis & Validation

Q. How to interpret conflicting NMR spectra for intermediates?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
  • 2D-COSY/HMBC : Assign overlapping aromatic signals (e.g., naphthyl vs. imidazo protons) through 1H^1H-1H^1H coupling and 1H^1H-13C^{13}C correlations .

Q. What statistical methods validate reproducibility in synthetic yields?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, catalyst loading).
  • Batch-to-Batch Analysis : Perform ANOVA on yields (n = 5 batches) to confirm consistency (RSD <5%) .

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